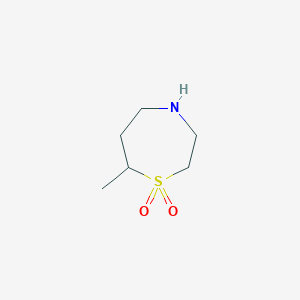7-Methyl-1,4-thiazepane 1,1-dioxide
CAS No.: 1535314-44-3
Cat. No.: VC2842007
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1535314-44-3 |
|---|---|
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 7-methyl-1,4-thiazepane 1,1-dioxide |
| Standard InChI | InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3 |
| Standard InChI Key | JQCHVWUZNIIXGG-UHFFFAOYSA-N |
| SMILES | CC1CCNCCS1(=O)=O |
| Canonical SMILES | CC1CCNCCS1(=O)=O |
Introduction
Structural Characteristics and Nomenclature
7-Methyl-1,4-thiazepane 1,1-dioxide belongs to the class of thiazepane sulfones, which are bicyclic compounds featuring a sulfur atom at position 1 and a nitrogen atom at position 4 within a seven-membered ring. The sulfonyl groups at the 1-position introduce significant polarity and conformational rigidity, influencing both reactivity and intermolecular interactions . The methyl substituent at the 7-position further modulates steric and electronic effects, as evidenced by computational studies on analogous thiazepane derivatives.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1535314-44-3 | |
| Molecular Formula | C₆H₁₃NO₂S | |
| Molecular Weight | 163.24 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis and Characterization
Synthetic Routes
The synthesis of 7-Methyl-1,4-thiazepane 1,1-dioxide typically involves cyclization reactions followed by sulfonation. A method adapted from Blondeau et al. (1971) for analogous thiazepines employs a multi-step sequence starting with L-cysteine derivatives :
-
Condensation: L-cysteine reacts with methyl acrylate under basic conditions to form a thioether intermediate.
-
Cyclization: Microwave-assisted cyclization in the presence of triethylamine yields the thiazepane core.
-
Sulfonation: Treatment with hydrogen peroxide or another oxidizing agent introduces the sulfonyl groups .
Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions such as over-oxidation. Recent advances in microwave-assisted synthesis have improved yields to >75% for related compounds, though specific data for 7-Methyl-1,4-thiazepane 1,1-dioxide remain unpublished.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation:
-
¹H NMR: Peaks at δ 2.90–3.00 ppm correspond to methylene protons adjacent to sulfur, while the methyl group at C-7 appears as a singlet near δ 1.20 ppm .
-
IR Spectroscopy: Strong absorptions at 1,740 cm⁻¹ (ester C=O) and 1,130 cm⁻¹ (S=O stretching) confirm the sulfone and ester functionalities .
Physicochemical Properties and Reactivity
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades in acidic or basic environments. Hydrolysis studies on similar thiazepane sulfones reveal cleavage of the sulfonyl group at pH < 3, producing sulfonic acid derivatives. Thermal gravimetric analysis (TGA) data are lacking but predicted to show decomposition above 200°C based on analogs .
Solubility and Partitioning
Preliminary solubility tests in polar solvents (e.g., methanol, DMSO) suggest high solubility (>50 mg/mL), while logP calculations (cLogP ≈ 0.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.
Future Directions
-
Synthetic Optimization: Development of one-pot synthesis protocols to reduce step count and improve scalability.
-
Biological Screening: Prioritize in vitro assays against MMPs, cyclooxygenases, and neurotransmitter receptors.
-
Computational Modeling: Density functional theory (DFT) studies to predict binding affinities and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume